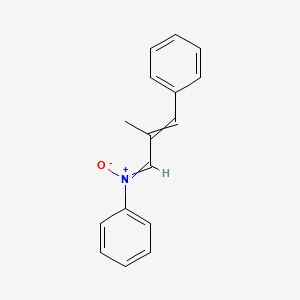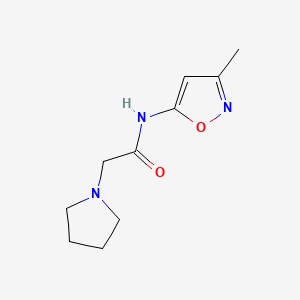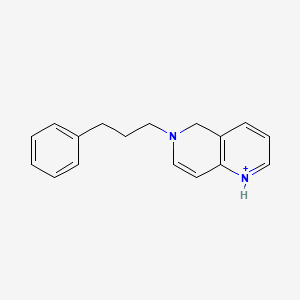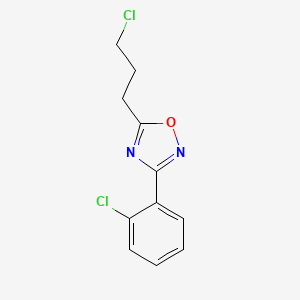
3-(2-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophosphoryl bromide is an inorganic compound with the chemical formula PSBr₃. It is known for its yellow crystalline appearance and is primarily used in organic synthesis. The compound has a tetrahedral molecular geometry and is soluble in solvents like carbon disulfide, chloroform, and diethyl ether .
準備方法
Thiophosphoryl bromide can be synthesized through several methods:
Heating phosphorus tribromide with phosphorus pentasulfide: This reaction occurs in an inert atmosphere at 130°C.
Bromination of phosphorus heptasulfide: This method involves the reaction of phosphorus heptasulfide with bromine in cold carbon disulfide, producing thiophosphoryl bromide along with other brominated phosphorus sulfides.
化学反応の分析
Thiophosphoryl bromide undergoes various chemical reactions:
Hydrolysis: It readily hydrolyzes in the presence of water.
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions, forming adducts with Lewis acids.
Reduction: It is used in organic synthesis to reduce sulfoxides to thioethers and sulfines to thioketones.
Reaction with lithium iodide: This reaction generates mixed thiophosphoryl halides such as PSBr₂I and PSBrI₂.
科学的研究の応用
Thiophosphoryl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the reduction of sulfoxides and sulfines, making it valuable in the synthesis of various organic compounds.
Material Science: The compound’s ability to form adducts with Lewis acids makes it useful in the development of new materials with specific properties.
Chemical Research: Its unique reactivity is studied to understand the behavior of thiophosphoryl compounds in different chemical environments.
作用機序
The mechanism of action of thiophosphoryl bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the phosphorus-sulfur bond, which can interact with other chemical species to form new compounds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
類似化合物との比較
Thiophosphoryl bromide can be compared with other thiophosphoryl compounds such as:
- Thiophosphoryl chloride (PSCl₃)
- Thiophosphoryl fluoride (PSF₃)
- Thiophosphoryl iodide (PSI₃)
These compounds share similar structural features but differ in their reactivity and applications. For instance, thiophosphoryl chloride is more commonly used in the synthesis of organophosphorus compounds, while thiophosphoryl fluoride is known for its use in fluorination reactions .
Thiophosphoryl bromide stands out due to its specific reactivity with bromine and its applications in reducing sulfoxides and sulfines, making it a unique and valuable compound in organic synthesis.
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10Cl2N2O/c12-7-3-6-10-14-11(15-16-10)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2 |
InChIキー |
VHCJNSIHZQCAMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



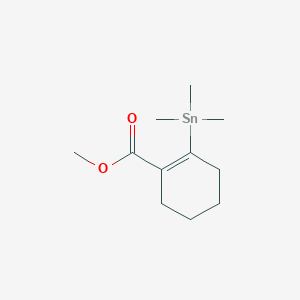
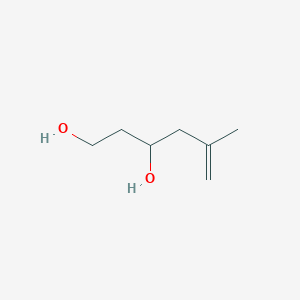
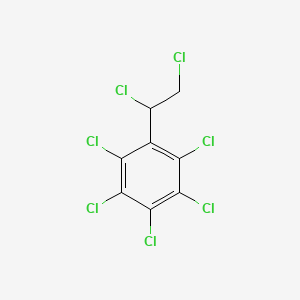
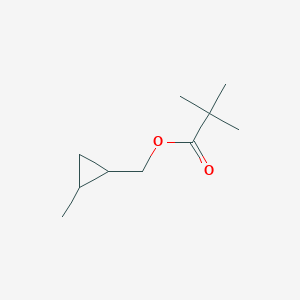
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
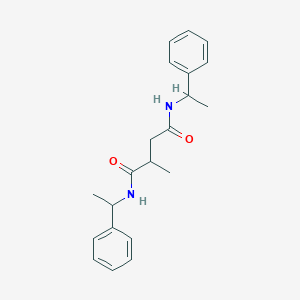
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
